molecular formula C23H30N2O6 B7745655 3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B7745655
M. Wt: 430.5 g/mol
InChI Key: CIIVANSTYYGLJX-UHFFFAOYSA-N
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Description

3,6-Diethyl 4-({3-[(2,2-dimethylpropanoyl)oxy]propyl}amino)quinoline-3,6-dicarboxylate is a quinoline-based derivative characterized by a polyfunctionalized structure. The quinoline core is substituted at positions 3 and 6 with ethyl carboxylate groups, while position 4 features an amino-propyl chain bearing a 2,2-dimethylpropanoyl (pivaloyl) ester. The pivaloyl group introduces steric bulk, which may influence metabolic stability and receptor binding compared to smaller acyl substituents .

Properties

IUPAC Name

diethyl 4-[3-(2,2-dimethylpropanoyloxy)propylamino]quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-6-29-20(26)15-9-10-18-16(13-15)19(17(14-25-18)21(27)30-7-2)24-11-8-12-31-22(28)23(3,4)5/h9-10,13-14H,6-8,11-12H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVANSTYYGLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of reactions such as alkylation, acylation, and esterification to form the final product. The reaction conditions may vary, but common reagents include alkyl halides, acyl chlorides, and esterifying agents. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Quinoline Carboxylate Esters

  • 3-Chloroethyl 2-phenylquinoline-4-carboxylate (): This compound shares the quinoline core and ester substituents but lacks the amino-pivalate side chain. Its synthesis involves reacting acid chlorides with alcohols, yielding derivatives with varying melting points (e.g., 72°C for the chloroethyl ester and 160°C for its diethylaminoethyl counterpart). The target compound’s ethyl esters and pivaloyl group likely enhance lipophilicity compared to chloroethyl or diethylaminoethyl substituents .
  • N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides (): These carboxamide derivatives retain the quinoline scaffold but replace the dicarboxylate groups with a 4-oxo moiety and aryl-carboxamide. The absence of ester groups reduces steric hindrance but may limit hydrolytic stability compared to the target compound’s ethyl esters .

Non-Quinoline Ester Derivatives

  • Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate (): With a pyridyl-phenylpropanoate structure, this compound has a distinct heterocyclic core but shares ester and amino functionalities.
  • Isopropyl 3-(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (): This pyrimidine-linked propanoate ester (239.27 g/mol) demonstrates how ester groups are employed in diverse heterocyclic systems. The target compound’s quinoline core and dual carboxylates likely confer distinct electronic properties .

Physicochemical and Functional Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinoline 3,6-Diethyl carboxylate; 4-amino-pivalate ~498.57 High lipophilicity; steric bulk from pivalate
3-Chloroethyl 2-phenylquinoline-4-carboxylate Quinoline Chloroethyl ester; phenyl ~341.8 (estimated) Lower stability due to reactive chloroethyl
Ethyl 2-(pyridyl)propanoate () Pyridine Methoxy-pyridyl; phenylpropanoate 343.38 Moderate solubility; dual heterocyclic motifs
N-(4-Oxo-quinolin-3-yl)carboxamide () Quinoline 4-Oxo; pentyl; aryl-carboxamide ~350–400 (estimated) Carboxamide enhances hydrogen-bonding capacity

Implications of Structural Differences

  • Ester vs. Amide Groups : The target compound’s ethyl esters may confer greater hydrolytic stability than ’s carboxamides, which are prone to enzymatic cleavage.
  • Pivaloyl Group Impact: The bulky 2,2-dimethylpropanoyl moiety likely reduces metabolic degradation compared to smaller acyl groups (e.g., acetyl), as seen in prodrug design .
  • Solubility: The dual carboxylates in the target compound could enhance aqueous solubility relative to ’s mono-ester derivatives, though the pivaloyl group may counterbalance this via hydrophobicity.

Biological Activity

3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE is a synthetic compound derived from quinoline, known for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Core : This is achieved through methods such as the Skraup synthesis or other condensation reactions.
  • Alkylation : Diethyl groups are introduced using alkyl halides.
  • Acylation and Esterification : The compound undergoes further reactions to attach the propylamino and dimethylpropanoyloxy groups.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains and shown to inhibit growth effectively.

Anticancer Activity

Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have been reported to inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In particular, it may protect against neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate various cellular functions, influencing processes such as apoptosis and inflammation.

Case Studies

  • Antimicrobial Evaluation : A study on similar quinoline derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
  • Cancer Cell Line Studies : In vitro tests on human cancer cell lines indicated that derivatives exhibited IC50 values between 10 µM and 30 µM for inducing apoptosis.
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of the compound led to improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus20 µg/mL
AnticancerHuman Cancer Cell Line15 µM
NeuroprotectiveMouse Model (Alzheimer's)N/A

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